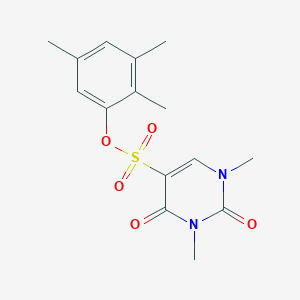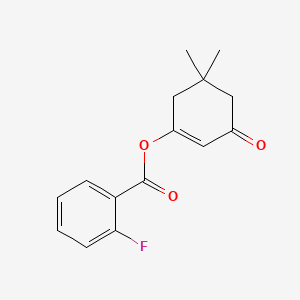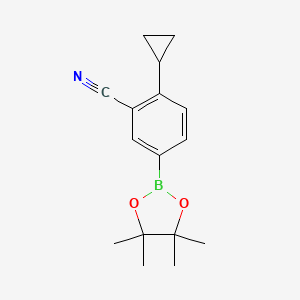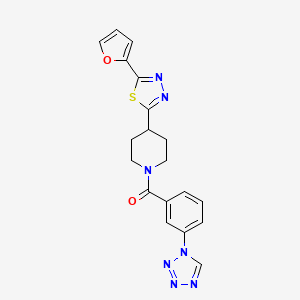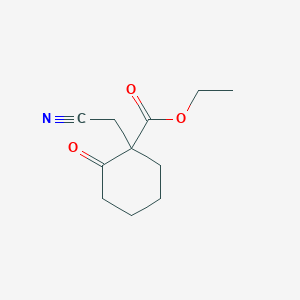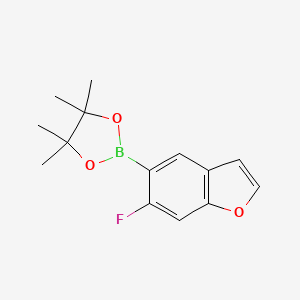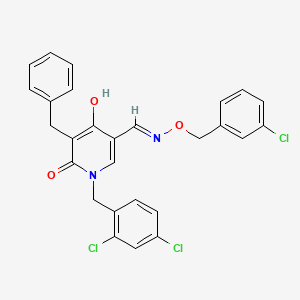
5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C27H21Cl3N2O3 and its molecular weight is 527.83. The purity is usually 95%.
BenchChem offers high-quality 5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactions with Organo-Derivatives of Group III Elements
Research by Pattison and Wade (1968) explored the reactions between pyridine-2-carbaldehyde oxime and organo-derivatives of Group III elements, such as trimethylborane. These reactions resulted in the formation of crystalline oximates with potential applications in coordination chemistry and materials science (Pattison & Wade, 1968).
Zinc(II) Benzoate/Pyridyl Oxime Chemistry
Konidaris et al. (2009) reported on the dinuclear and trinuclear complex formation in zinc(II) benzoate/pyridyl oxime chemistry. The study demonstrated how the position of the oxime group influences the formation of these complexes, highlighting the relevance of oximes in coordination chemistry and the development of metal-organic frameworks (Konidaris et al., 2009).
Mechanochemical Transformations
A study by Primožič et al. (2014) on mechanochemical and conformational study of N-heterocyclic carbonyl-oxime transformations explored new pathways for transforming N-heterocyclic carbonyl compounds into oximes. This research underscores the importance of oximes in green chemistry and organic synthesis (Primožič et al., 2014).
Crystal and Molecular Structure Analysis
Shearer, Twiss, and Wade (1980) provided detailed insights into the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, offering a basis for understanding the structural aspects of oxime compounds and their potential applications in crystallography and materials science (Shearer, Twiss, & Wade, 1980).
properties
IUPAC Name |
3-benzyl-5-[(E)-(3-chlorophenyl)methoxyiminomethyl]-1-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl3N2O3/c28-22-8-4-7-19(11-22)17-35-31-14-21-16-32(15-20-9-10-23(29)13-25(20)30)27(34)24(26(21)33)12-18-5-2-1-3-6-18/h1-11,13-14,16,33H,12,15,17H2/b31-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUMUJZUYNGMDB-XAZZYMPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C=NOCC4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)/C=N/OCC4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

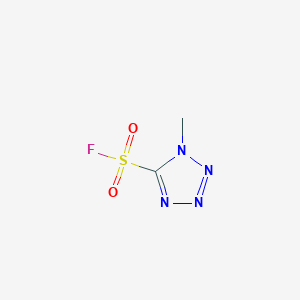
![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)

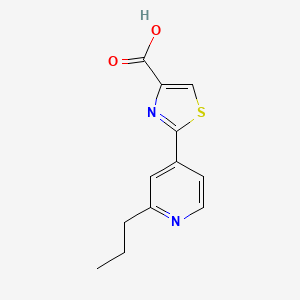
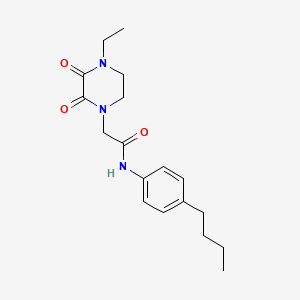

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)
